BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Measuring
ROC-0929 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ROC-0929

Cat. No.: B10831965

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling
node downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It plays a pivotal role in
activating the RAS/MAPK signaling pathway, which is frequently hyperactivated in various
human cancers.[3] SHP2 is an attractive therapeutic target, and the development of inhibitors
is a promising strategy for cancer treatment.[4][5] ROC-0929 is a novel, potent, and selective
allosteric inhibitor of SHP2. These application notes provide detailed protocols for evaluating
the in vitro and in vivo efficacy of ROC-0929.

Under basal conditions, SHP2 exists in an auto-inhibited "closed" conformation.[1][2] Upon
stimulation of RTKs, SHP2 is recruited to phosphorylated proteins via its SH2 domains, leading
to a conformational change into the "open" active state.[1][2] Allosteric inhibitors like ROC-0929
are designed to bind to a tunnel-like pocket in SHP2, stabilizing the auto-inhibited conformation
and preventing its activation.[1][2][4]

I. Application Notes: Evaluating the Efficacy of ROC-

0929
In Vitro Efficacy Assessment
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Biochemical Assays: The initial characterization of ROC-0929 involves determining its direct
inhibitory effect on SHP2 enzymatic activity. A common method is a fluorescence-based
enzyme assay using a synthetic phosphopeptide substrate.[4][6] The half-maximal inhibitory
concentration (IC50) is a key parameter to quantify potency. It is also crucial to assess the
selectivity of ROC-0929 against other phosphatases, such as the closely related SHP1, to
ensure a favorable therapeutic window.[5][7]

Target Engagement: To confirm that ROC-0929 binds to SHP2 within a cellular context, a
Cellular Thermal Shift Assay (CETSA) can be employed.[1] This assay measures the thermal
stabilization of SHP2 upon ligand binding, providing evidence of target engagement in intact
cells.[1]

Cellular Efficacy Assessment

Inhibition of Downstream Signaling: The primary mechanism of action of ROC-0929 is the
suppression of the RAS/MAPK pathway.[3] Western blot analysis is a standard technique to
measure the phosphorylation status of key downstream effectors, such as ERK1/2. A dose-
dependent reduction in phosphorylated ERK (p-ERK) in cancer cell lines treated with ROC-
0929 is a strong indicator of its on-target cellular activity.[3]

Anti-proliferative and Anti-clonogenic Effects: The therapeutic potential of ROC-0929 can be

assessed by its ability to inhibit cancer cell growth and survival. Cell viability assays, such as
the CCK-8 or MTT assay, are used to determine the impact of ROC-0929 on the proliferation
of various cancer cell lines.[3] Furthermore, colony formation assays provide insight into the

long-term cytostatic or cytotoxic effects of the compound on the ability of single cells to form

colonies.[3]

In Vivo Efficacy Assessment

Tumor Xenograft Models: To evaluate the anti-tumor efficacy of ROC-0929 in vivo,
subcutaneous xenograft models are commonly used.[3][8] These models involve the
implantation of human cancer cells into immunocompromised mice.[9][10] Tumor growth
inhibition upon treatment with ROC-0929 is the primary endpoint.[3] It is important to monitor
tumor volume and body weight throughout the study to assess both efficacy and potential
toxicity.
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» Pharmacodynamic (PD) Biomarkers: To confirm that the observed anti-tumor effects are due
to the inhibition of the intended target, tumor tissues from treated animals can be analyzed
for PD biomarkers.[11] A reduction in the levels of p-ERK in tumor lysates following ROC-
0929 treatment would confirm target modulation in vivo.

Il. Experimental Protocols
Protocol 1: SHP2 Enzymatic Assay

This protocol describes a fluorescence-based assay to determine the 1IC50 value of ROC-0929
against SHP2.

Materials:

Recombinant human SHP2 protein
o DIFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

e Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NacCl, 75 mM KCI, 1 mM EDTA, 5 mM
DTT, 0.05% BSA)

¢ ROC-0929 compound
o 384-well black plates
e Fluorescence plate reader

Procedure:

Prepare a serial dilution of ROC-0929 in DMSO.

In a 384-well plate, add 5 pL of diluted ROC-0929 or DMSO (vehicle control) to the
appropriate wells.

Add 10 pL of SHP2 enzyme solution to each well and incubate for 30 minutes at room
temperature.

Initiate the reaction by adding 10 uL of DiIFMUP substrate to each well.
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e Read the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-
60 minutes.

e Calculate the rate of reaction for each concentration of ROC-0929.

» Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for assessing the target engagement of ROC-0929 with SHP2 in intact cells.[1]

Materials:

Cancer cell line of interest (e.g., KYSE-520)

o Cell culture medium and supplements

e ROC-0929 compound

o PBS (Phosphate-Buffered Saline)

 Lysis buffer with protease and phosphatase inhibitors
e PCR tubes or 96-well PCR plates

e Thermal cycler

o Western blot reagents

Procedure:

Culture cells to ~80% confluency.

Treat cells with ROC-0929 or vehicle (DMSO) for 1 hour.

Harvest and wash the cells with PBS.

Resuspend the cell pellet in PBS and aliquot into PCR tubes.
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e Heat the cell suspensions at a range of temperatures (e.g., 40-65°C) for 3 minutes in a
thermal cycler, followed by cooling at room temperature for 3 minutes.

e Lyse the cells by freeze-thaw cycles.

o Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
o Collect the supernatant and analyze the protein concentration.

o Perform Western blot analysis on the soluble fractions using an anti-SHP2 antibody.

e The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the
Tm in the presence of ROC-0929 indicates target engagement.

Protocol 3: Western Blot Analysis of MAPK/ERK
Pathway

This protocol details the measurement of p-ERK levels in cancer cells treated with ROC-0929.
Materials:

» Cancer cell line of interest

e ROC-0929 compound

¢ RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

o SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH)

o HRP-conjugated secondary antibody
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e Chemiluminescent substrate

Procedure:

e Seed cells and allow them to attach overnight.

o Treat cells with varying concentrations of ROC-0929 for the desired time (e.g., 2-4 hours).

e Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

o Denature protein lysates and separate them by SDS-PAGE.

o Transfer the proteins to a PVDF membrane.

» Block the membrane and incubate with primary antibodies overnight at 4°C.

» Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
» Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Quantify the band intensities and normalize p-ERK levels to total ERK and a loading control
(e.g., GAPDH).

Protocol 4: Cell Viability (CCK-8/MTT) Assay

This protocol is for determining the effect of ROC-0929 on cancer cell proliferation.
Materials:

e Cancer cell lines

96-well plates

ROC-0929 compound

CCK-8 or MTT reagent

Microplate reader
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Procedure:

e Seed cells in a 96-well plate at an appropriate density.

» After 24 hours, treat the cells with a serial dilution of ROC-0929.
 Incubate the plates for 72 hours.

e Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's
instructions.

o Measure the absorbance at the appropriate wavelength using a microplate reader.
o Calculate the percentage of cell viability relative to the vehicle-treated control.

» Plot the cell viability against the logarithm of the compound concentration to determine the
GI50 value.

Protocol 5: Colony Formation Assay

This protocol assesses the long-term effect of ROC-0929 on the clonogenic survival of cancer
cells.

Materials:

Cancer cell lines

6-well plates

ROC-0929 compound

Crystal violet staining solution
Procedure:
e Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

 Allow the cells to attach overnight.
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Treat the cells with different concentrations of ROC-0929.

Incubate the plates for 10-14 days, allowing colonies to form.

Fix the colonies with methanol and stain with crystal violet.

Wash the plates, air dry, and count the number of colonies (typically >50 cells).

Calculate the plating efficiency and survival fraction for each treatment condition.

Protocol 6: In Vivo Tumor Xenograft Model

This protocol describes a typical subcutaneous xenograft study to evaluate the anti-tumor
efficacy of ROC-0929.

Materials:

e Immunocompromised mice (e.g., nude or NSG mice)
e Cancer cell line of interest

o Matrigel (optional)

e ROC-0929 formulation for in vivo administration

o Calipers for tumor measurement

Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 5 x 1076 cells) into the flank of
each mouse.

o Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm3), randomize
the mice into treatment and vehicle control groups.

o Administer ROC-0929 or vehicle to the mice according to the planned dose and schedule
(e.g., daily oral gavage).
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e Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

o At the end of the study (e.g., when tumors in the control group reach a predetermined size),
euthanize the mice and excise the tumors.

e Tumors can be weighed and processed for pharmacodynamic biomarker analysis (e.qg.,
Western blot for p-ERK).

o Calculate the tumor growth inhibition (TGI) for the ROC-0929 treated groups compared to
the vehicle control group.

Ill. Data Presentation

Table 1: In Vitro Activity of ROC-0929

Parameter SHP2 SHP1

IC50 (nM) 15 >10,000

Table 2: Cellular Activity of ROC-0929 in Cancer Cell Lines

Cell Line Histology p-ERK IC50 (nM) GI50 (nM)
Esophageal

KYSE-520 Squamous Cell 25 50
Carcinoma
Non-Small Cell Lung

NCI-H358 40 85
Cancer

MIA PaCa-2 Pancreatic Cancer 60 120

Table 3: In Vivo Efficacy of ROC-0929 in a KYSE-520 Xenograft Model
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Treatment Group Dose (mgl/kg, QD)

Mean Tumor
Tumor Growth

Volume at Day 21 .
Inhibition (%)

(mm?)
Vehicle 1500 + 250
ROC-0929 25 750 £ 150 50
ROC-0929 50 300 + 100 80
IV. Visualizations
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Caption: SHP2 signaling pathway and mechanism of ROC-0929 action.
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Caption: Experimental workflow for evaluating ROC-0929 efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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